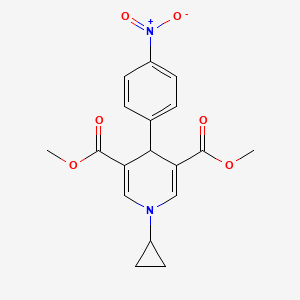
Dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-シクロプロピル-4-(4-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、ジヒドロピリジン類に属する化学化合物です。この化合物は、シクロプロピル基、ニトロフェニル基、および2つのエステル基を含むその独特の構造によって特徴付けられます。
合成方法
合成経路と反応条件
1-シクロプロピル-4-(4-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルの合成は、通常、多段階プロセスを伴います。一般的な方法の1つには、アルデヒド、β-ケトエステル、およびアンモニアまたはアンモニウム塩の縮合を含むハントシュ・ジヒドロピリジン合成が含まれます。反応条件は、エタノールなどの溶媒と酢酸などの触媒を必要とする場合があり、反応は還流条件下で行われます。
工業生産方法
工業環境では、この化合物の生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。このプロセスは、収率と純度が最適化され、反応条件を正確に制御するために、自動化されたシステムが使用されることがよくあります。連続フローリアクターと、結晶化やクロマトグラフィーなどの高度な精製技術を使用して、最終製品の高品質を確保することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as acetic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
反応の種類
1-シクロプロピル-4-(4-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、以下を含むさまざまな化学反応を受けることができます。
酸化: ジヒドロピリジン環は、酸化されてピリジン誘導体になることができます。
還元: ニトロ基は、適切な条件下でアミノ基に還元することができます。
置換: エステル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: パラジウム触媒(Pd/C)または水素化ホウ素ナトリウム(NaBH₄)を使用する水素ガス(H₂)などの還元剤を使用できます。
置換: 水酸化物イオン(OH⁻)やアミンなどの求核剤を置換反応で使用できます。
主な生成物
酸化: ピリジン誘導体。
還元: アミノ誘導体。
置換: さまざまな置換エステルまたはアミド。
科学研究への応用
1-シクロプロピル-4-(4-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について調査されています。
医学: 新規薬物の開発における医薬品中間体としての可能性が探索されています。
工業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
3,5-DIMETHYL 1-CYCLOPROPYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a calcium channel blocker, which could have implications in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
1-シクロプロピル-4-(4-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルの作用機序は、特定の分子標的および経路との相互作用を伴います。生物系では、酵素や受容体と相互作用し、生化学的経路の調節につながる可能性があります。正確なメカニズムは、特定の用途とそれが使用される生物学的コンテキストによって異なる場合があります。
類似化合物との比較
類似化合物
- 1-シクロプロピル-4-(3-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチル
- 1-シクロプロピル-4-(2-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチル
独自性
1-シクロプロピル-4-(4-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、フェニル環上のニトロ基の位置が異なり、その化学反応性と生物活性を影響を与える可能性があるため、独特です。シクロプロピル基の存在も、その独特の化学的特性に加わり、さまざまな研究用途に貴重な化合物となっています。
特性
分子式 |
C18H18N2O6 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H18N2O6/c1-25-17(21)14-9-19(12-7-8-12)10-15(18(22)26-2)16(14)11-3-5-13(6-4-11)20(23)24/h3-6,9-10,12,16H,7-8H2,1-2H3 |
InChIキー |
YJJBBEODOJGPRF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















